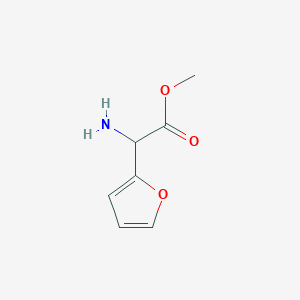![molecular formula C11H13NO3 B163764 1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene CAS No. 134040-23-6](/img/structure/B163764.png)
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ENB, and it has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
ENB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective inhibitor of dopamine β-hydroxylase, which is an enzyme that converts dopamine to norepinephrine. By inhibiting this enzyme, ENB can increase the levels of dopamine in the brain, which has been shown to have a variety of effects on behavior and cognition. ENB has also been studied for its potential applications in the treatment of addiction and depression.
Mécanisme D'action
The mechanism of action of ENB involves its inhibition of dopamine β-hydroxylase. This enzyme is responsible for converting dopamine to norepinephrine, which is a neurotransmitter that is involved in the regulation of mood and behavior. By inhibiting this enzyme, ENB can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. ENB has also been found to have some affinity for the dopamine transporter, which is a protein that is involved in the reuptake of dopamine from the synapse.
Effets Biochimiques Et Physiologiques
ENB has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of dopamine β-hydroxylase, ENB has been shown to increase the levels of dopamine in the brain, which can have effects on behavior and cognition. This compound has also been found to have some affinity for the dopamine transporter, which can affect the reuptake of dopamine from the synapse. ENB has been studied for its potential applications in the treatment of addiction and depression, and it has been found to have some efficacy in animal models of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ENB has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been well-characterized in the literature. ENB has also been found to have some efficacy in animal models of addiction and depression, which makes it a promising candidate for further research. However, there are also some limitations to the use of ENB in lab experiments. This compound has not been extensively studied in humans, and its safety profile is not well-established. Additionally, ENB has some affinity for the dopamine transporter, which can affect the reuptake of dopamine from the synapse. This can make it difficult to interpret the results of experiments that involve the use of ENB.
Orientations Futures
There are several future directions for research on ENB. One area of research is the development of new synthesis methods for this compound, which could improve its yield and purity. Another area of research is the characterization of the safety profile of ENB, which could enable its use in clinical trials. Additionally, further research is needed to understand the mechanism of action of ENB, particularly with regard to its effects on the dopamine transporter. Finally, ENB could be studied for its potential applications in other areas of neuroscience, such as the treatment of other psychiatric disorders or the modulation of other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene involves the reaction of 4-bromo-1-ethoxybenzene with 2-nitropropene in the presence of a palladium catalyst. This reaction results in the formation of ENB, which can be purified using column chromatography. The synthesis of ENB has been reported in several research articles, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
Propriétés
Numéro CAS |
134040-23-6 |
|---|---|
Nom du produit |
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-6-4-10(5-7-11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Clé InChI |
JGHOWMIWYVZNON-CMDGGOBGSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] |
SMILES |
CCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Synonymes |
Benzene, 1-ethoxy-4-(2-nitro-1-propenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



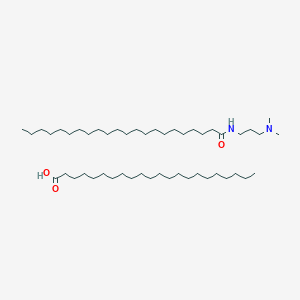

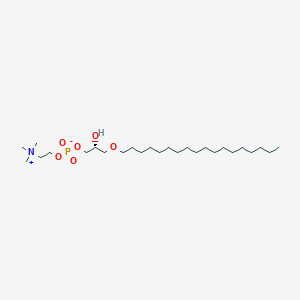
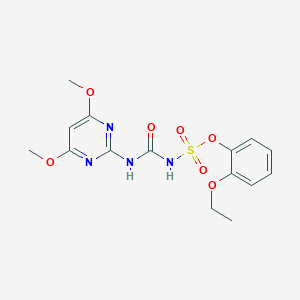
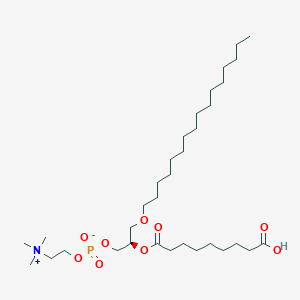
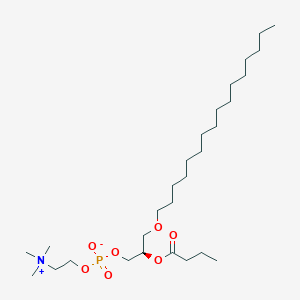

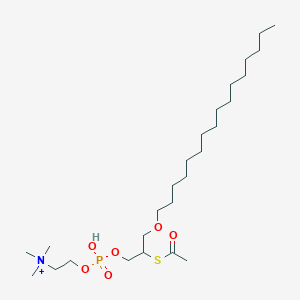
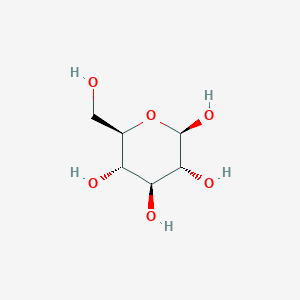
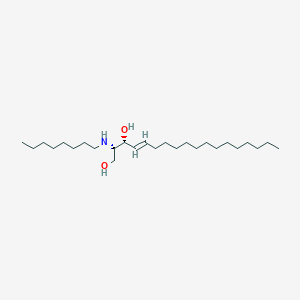
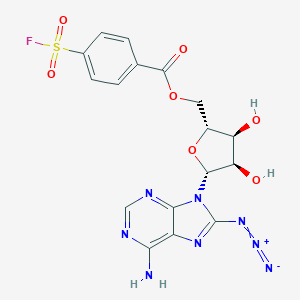

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
